4-Piperazin-1-yl-1,3-benzothiazole
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Overview
Description
4-Piperazin-1-yl-1,3-benzothiazole: is a hybrid compound that combines the structural features of benzothiazole and piperazine. This compound is known for its significant biological activities and is widely studied in medicinal chemistry. It exhibits a range of pharmacological properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-step Synthesis: The synthesis of 4-Piperazin-1-yl-1,3-benzothiazole typically involves a multi-step procedure.
Electrosynthesis: Another method involves the electrosynthesis of benzothiazole derivatives via C–H thiolation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Piperazin-1-yl-1,3-benzothiazole can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include various sulfoxides and sulfones.
Reduced Derivatives: These include amines and other reduced forms.
Substituted Derivatives: These include a wide range of substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine:
Antipsychotic Agents: Derivatives of this compound act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Anticancer Agents: The compound has shown potential as an anticancer agent due to its ability to inhibit various cancer cell lines.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 4-Piperazin-1-yl-1,3-benzothiazole inhibits various enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival.
Receptor Antagonism: The compound acts as an antagonist to dopamine and serotonin receptors, which is the basis for its antipsychotic effects.
Comparison with Similar Compounds
Benzoxazole,4-(1-piperazinyl)-: Similar in structure but contains an oxygen atom in place of sulfur.
Benzimidazole,4-(1-piperazinyl)-: Contains an imidazole ring instead of a thiazole ring.
Uniqueness:
Structural Features: The combination of benzothiazole and piperazine moieties provides unique structural features that enhance its biological activities.
Pharmacological Profile: 4-Piperazin-1-yl-1,3-benzothiazole exhibits a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
105685-43-6 |
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Molecular Formula |
C11H13N3S |
Molecular Weight |
219.306 |
IUPAC Name |
4-piperazin-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13N3S/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2 |
InChI Key |
SBFDRFAVCUTPAM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)SC=N3 |
Synonyms |
Benzothiazole, 4-(1-piperazinyl)- (9CI) |
Origin of Product |
United States |
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